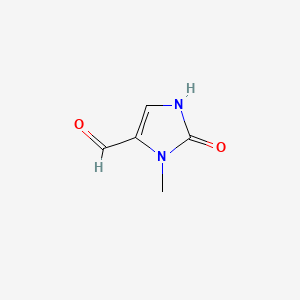
3-methyl-2-oxo-1H-imidazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-2-oxo-1H-imidazole-4-carbaldehyde is a heterocyclic compound with a molecular formula of C5H6N2O2 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-oxo-1H-imidazole-4-carbaldehyde typically involves the reaction of 2-methyl-1H-imidazole-5-carbaldehyde with n-butyllithium (n-BuLi) in a solvent such as tetrahydrofuran (THF) at low temperatures (around -78°C). After stirring the mixture for 30 minutes, dimethylformamide (DMF) is added, and the reaction is allowed to proceed at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-2-oxo-1H-imidazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 3-methyl-2-oxo-1H-imidazole-4-carboxylic acid.
Reduction: 3-methyl-2-oxo-1H-imidazole-4-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-methyl-2-oxo-1H-imidazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The specific mechanism of action for 3-methyl-2-oxo-1H-imidazole-4-carbaldehyde is not well-documented. as a derivative of imidazole, it is likely to interact with biological targets through hydrogen bonding and π-π interactions. The aldehyde group can also form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function.
Comparación Con Compuestos Similares
Similar Compounds
- 2-methyl-1H-imidazole-4-carbaldehyde
- 1H-imidazole-2-carbaldehyde
- 4-imidazolecarboxaldehyde
Uniqueness
3-methyl-2-oxo-1H-imidazole-4-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the imidazole ring.
Propiedades
Número CAS |
175436-11-0 |
|---|---|
Fórmula molecular |
C5H6N2O2 |
Peso molecular |
126.115 |
Nombre IUPAC |
3-methyl-2-oxo-1H-imidazole-4-carbaldehyde |
InChI |
InChI=1S/C5H6N2O2/c1-7-4(3-8)2-6-5(7)9/h2-3H,1H3,(H,6,9) |
Clave InChI |
LPHSMVIFRNPKCM-UHFFFAOYSA-N |
SMILES |
CN1C(=CNC1=O)C=O |
Sinónimos |
1H-Imidazole-4-carboxaldehyde,2,3-dihydro-3-methyl-2-oxo-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















